

# Application Notes and Protocols: Suzuki Coupling Reactions with 4-Bromophenylalanine Peptides

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## Compound of Interest

Compound Name: *Boc-Phe(4-Br)-OH*

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## Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the realm of peptide chemistry and drug discovery, its application to peptides containing halogenated non-canonical amino acids, such as 4-bromophenylalanine (4-Br-Phe), has opened up new avenues for peptide diversification, modification, and optimization. This bioorthogonal reaction allows for the late-stage functionalization of peptides, enabling the synthesis of novel biaryl-containing peptides, the creation of cyclic and stapled peptides with enhanced structural stability and biological activity, and the introduction of various probes and labels.<sup>[1][2]</sup>

These application notes provide an overview of the Suzuki coupling reaction on 4-bromophenylalanine-containing peptides, summarize quantitative data from various studies, and offer detailed experimental protocols for both solution-phase and solid-phase approaches.

## Data Presentation: Quantitative Analysis of Suzuki Coupling Reactions

The efficiency of the Suzuki coupling reaction on peptides is influenced by several factors, including the choice of catalyst, ligand, base, and solvent system. Below are tables

summarizing the yields obtained under various conditions for both solution-phase and on-resin Suzuki coupling reactions involving 4-bromophenylalanine and other halogenated aromatic amino acids in peptides.

Table 1: Solution-Phase Suzuki Coupling Reactions on Peptides

Peptide/Amino Acid Derivative	Boronic Acid/Ester	Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp. (°C)	Time (h)	Yield (%)
Fmoc-4-Br-Phe	4-Acetamidophenyl-1-pinacolatoboron ester	PdCl <sub>2</sub>	-	Na <sub>2</sub> CO <sub>3</sub>	THF/Ethylene Glycol (10:1)	66	-	81[1]
Boc-L-Phe(4-Br)-OMe	D-glucal pinanediol boronate	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (5)	-	K <sub>3</sub> PO <sub>4</sub>	DMF	33	48	94[2]
Boc-L-Phe(4-Br)-OH	D-glucal pinanediol boronate	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (5)	-	K <sub>3</sub> PO <sub>4</sub>	DMF	33	48	53[2]
NH <sub>2</sub> -L-Phe(4-Br)-OMe	D-glucal pinanediol boronate	Pd(PPh <sub>3</sub> ) <sub>2</sub> Cl <sub>2</sub> (5)	-	K <sub>3</sub> PO <sub>4</sub>	DMF	33	48	58[2]
28-mer peptide-4-Iodo-Phe	28-mer peptide-boronic acid	-	-	-	Aqueous SDS	~37	-	83[3]

20-mer peptide-4-Iodo-Phe	Boronic acid probe	-	-	-	-	-	-	>80[3]
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Table 2: On-Resin Suzuki Coupling Reactions on Peptides

Peptide Sequence (on resin)	Boronic Acid/Ester	Catalyst	Ligand	Base	Solvent	Temp. (°C)	Time	Yield
Axin CBD peptide with 6- or 7-Br-Trp and a boronic acid side chain	Intramolecular	Pd <sub>2</sub> (dba) <sub>3</sub>	sSPhos	KF	DME/EtOH/H <sub>2</sub> O (9:9:2)	120 (μwave)	30 min	Complete Conversion[4]
[Ala(1,2,3), Leu(8)] Enk with p-Iodo-Phe	Various boronic acids	Pd(PPh <sub>3</sub> ) <sub>4</sub>	-	K <sub>3</sub> PO <sub>4</sub> or Na <sub>2</sub> CO <sub>3</sub>	DMF	50-80	20 h	Optimal [5][6]

## Experimental Protocols

## Protocol 1: On-Resin Intramolecular Suzuki-Miyaura Coupling for Peptide Stapling

This protocol is adapted from the synthesis of stapled axin CBD peptides and is suitable for creating cyclic peptides on a solid support.<sup>[4][7]</sup>

### Materials:

- Peptide synthesized on Rink amide resin containing a 4-bromophenylalanine and a boronic acid-functionalized amino acid.
- Tris(dibenzylideneacetone)dipalladium(0) ( $\text{Pd}_2(\text{dba})_3$ )
- Sulfonated SPhos (sSPhos)
- Potassium fluoride (KF)
- Dimethoxyethane (DME)
- Ethanol (EtOH)
- Deionized water
- Microwave peptide synthesizer

### Procedure:

- Swell the peptide-resin in a mixture of DME/EtOH/H<sub>2</sub>O (9:9:2 v/v/v).
- In a separate vial, prepare the catalyst mixture by dissolving  $\text{Pd}_2(\text{dba})_3$ , sSPhos, and KF in the DME/EtOH/H<sub>2</sub>O solvent system.
- Add the catalyst mixture to the swollen peptide-resin.
- Place the reaction vessel in a microwave peptide synthesizer and irradiate at 120 °C for 30 minutes.

- After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove residual catalyst and reagents.
- Dry the resin under vacuum.
- Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H<sub>2</sub>O 95:2.5:2.5).
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
- Purify the stapled peptide by preparative HPLC.
- Confirm the identity and purity of the product by LC-MS.

## Protocol 2: Solution-Phase Suzuki Coupling of a 4-Bromophenylalanine-Containing Dipeptide

This protocol provides a general procedure for the Suzuki coupling of a protected dipeptide in solution.

Materials:

- N-terminally protected dipeptide containing 4-bromophenylalanine (e.g., Boc-Gly-Phe(4-Br)-OMe).
- Arylboronic acid.
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tri(o-tolyl)phosphine (P(o-tol)<sub>3</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- 1,4-Dioxane
- Deionized water
- Ethyl acetate

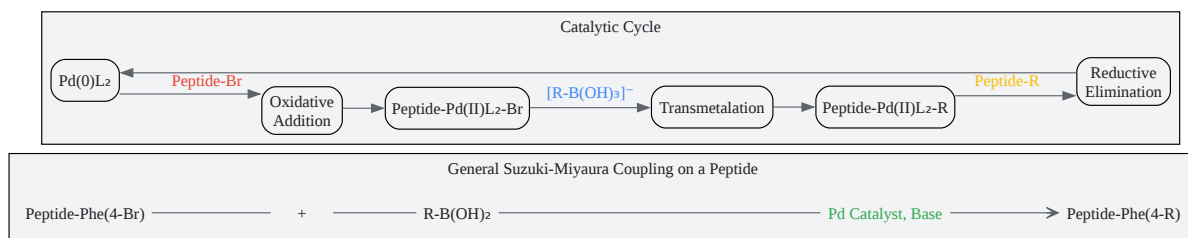
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a reaction flask, add the protected dipeptide, arylboronic acid (1.2 equivalents),  $\text{Pd}(\text{OAc})_2$  (5 mol%), and  $\text{P}(\text{o-tol})_3$  (10 mol%).
- Add 1,4-dioxane and an aqueous solution of  $\text{K}_2\text{CO}_3$  (2 M).
- Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
- Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Characterize the purified biaryl-containing dipeptide by NMR and mass spectrometry.

## Visualizations

### Reaction Scheme and Catalytic Cycle

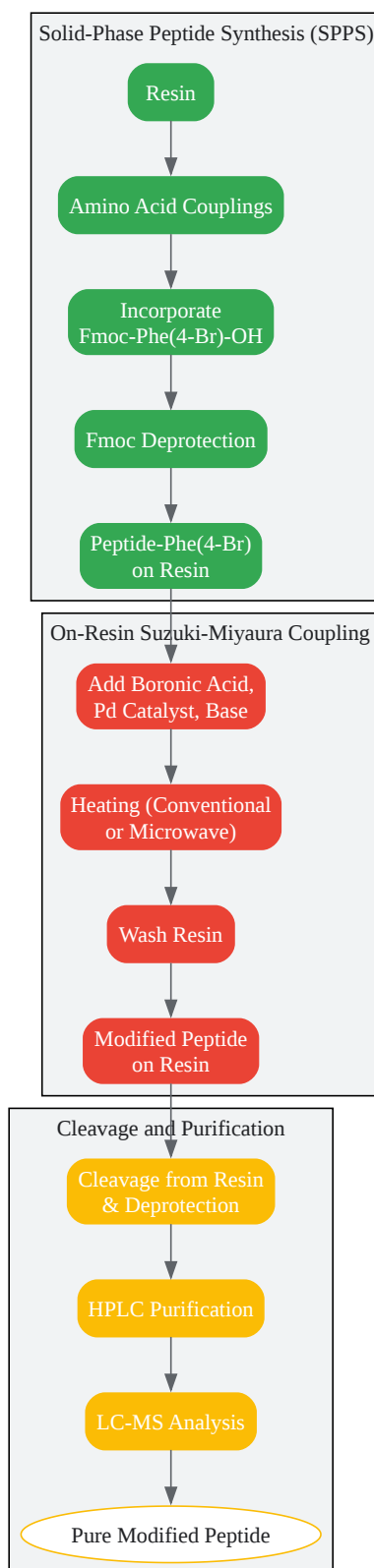


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Caption: General scheme and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Experimental Workflow: On-Resin Synthesis and Diversification

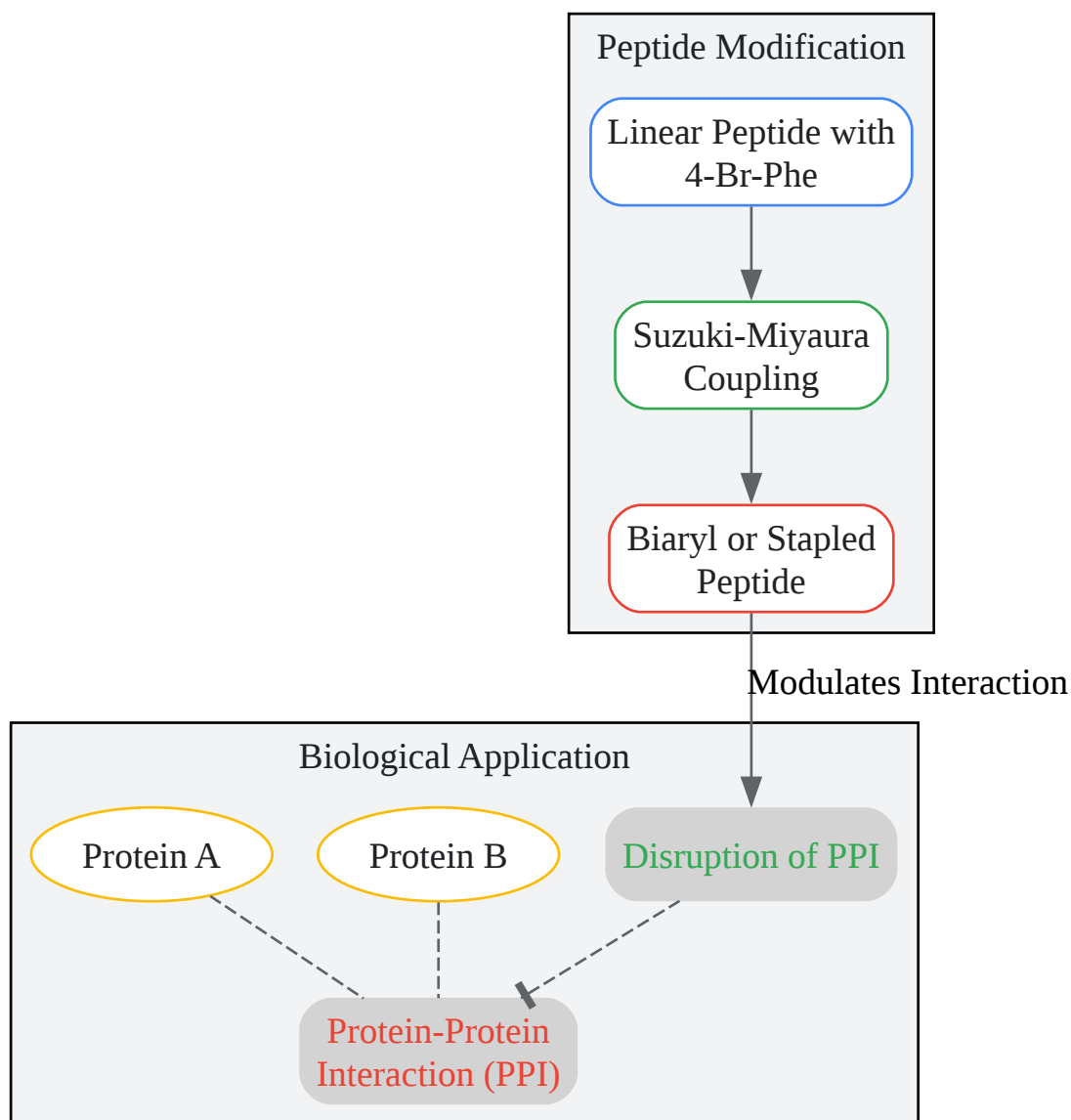




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Caption: Workflow for on-resin peptide synthesis and subsequent Suzuki-Miyaura diversification.

## Application in Drug Discovery: Modulating Protein-Protein Interactions



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Caption: Conceptual diagram of using Suzuki coupling to create peptides that modulate protein-protein interactions.

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